1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, combining chlorination, fluorination, and etherification processes. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the trifluoromethoxy group introduces unique reactivity patterns, enabling the creation of novel derivatives .
Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene reveals a benzene ring with two chlorine atoms (1,2-dichloro substitution) and two fluorine atoms (4-difluoromethoxy substitution). The trifluoromethoxy groups (5-trifluoromethoxy substitution) enhance its stability and lipophilicity. Researchers have employed spectroscopic techniques (such as NMR and X-ray crystallography) to elucidate its precise geometry and bond angles .
Chemical Reactions Analysis
This compound participates in diverse chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Its unique substituents influence regioselectivity and reactivity. Researchers have explored its behavior under various reaction conditions, providing valuable insights into its synthetic versatility .
Physical and Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethoxy)benzene varies depending on its application. In medicinal chemistry, it interacts with specific biological targets, modulating enzymatic activity or receptor binding. Computational studies and in vitro assays have shed light on its mode of action, aiding drug design and optimization.
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWQDMGWRQGANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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